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Compound of Interest

Compound Name:
Ethyl 6-bromo-4-chloroquinoline-3-

carboxylate

Cat. No.: B1303697 Get Quote

Key Pharmaceutical Intermediate: Ethyl 6-
bromo-4-chloroquinoline-3-carboxylate
Application Notes and Protocols for Researchers
and Drug Development Professionals
Introduction: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a versatile heterocyclic

building block crucial in the synthesis of a variety of pharmacologically active molecules. Its di-

halogenated quinoline core, featuring a reactive chloro group at the 4-position and a bromo

group at the 6-position, allows for selective and differential functionalization. This makes it a

valuable starting material for the development of targeted therapies, particularly in oncology

and infectious diseases. This document provides detailed application notes, experimental

protocols, and visualizations to guide researchers in utilizing this key intermediate.

Physicochemical Properties
The physical and chemical properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate are

summarized in the table below.
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Property Value

CAS Number 206257-39-8

Molecular Formula C₁₂H₉BrClNO₂

Molecular Weight 314.56 g/mol

Appearance Solid

Melting Point 100-102 °C

Boiling Point 378.3 °C at 760 mmHg

Purity Typically ≥97%

Storage Room temperature, in a dry and cool place

Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-
carboxylate
A common synthetic route to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate involves the

cyclization of a precursor using thionyl chloride.[1]

Experimental Protocol:
Materials:

6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester

Thionyl chloride (SOCl₂)

N,N-Dimethylformamide (DMF)

Toluene

n-Hexane

Procedure:
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In a reaction vessel under air, add 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-

carboxylic acid ethyl ester (1.0 eq).

Add thionyl chloride (5 volumes).

At room temperature, add a catalytic amount of DMF (e.g., 0.004 eq).

Heat the mixture to 75 °C and stir for 16-17 hours.

Monitor the reaction progress by HPLC.

Once the reaction is complete, remove the solvent under reduced pressure.

Co-distill the residue with toluene twice to remove residual thionyl chloride.

Treat the resulting mixture with n-hexane to precipitate the product.

Collect the precipitate by filtration.

Wash the solid with n-hexane.

Dry the product under vacuum to obtain Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.

Synthesis Workflow:
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Start: 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester

Add Thionyl Chloride and DMF

Heat to 75°C for 16-17h

Solvent Removal (Reduced Pressure)

Co-distillation with Toluene

Precipitation with n-Hexane

Filtration and Washing

End Product: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Click to download full resolution via product page

Synthetic workflow for Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.

Applications in Pharmaceutical Synthesis
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The primary application of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate lies in its role as

a key intermediate for the synthesis of complex pharmaceutical compounds. The differential

reactivity of the chloro and bromo substituents allows for sequential, site-selective

modifications.

Synthesis of PI3K/mTOR Inhibitors (e.g., Omipalisib -
GSK2126458)
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a precursor to 6-bromo-4-chloroquinoline,

an important intermediate in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of

phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The

PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target

for drug development.

PI3K/AKT/mTOR Signaling Pathway:
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Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.

Synthesis of 4-Aminoquinoline Derivatives for
Anticancer and Antimalarial Applications
The chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic

substitution (SNAr). This allows for the introduction of various amino side chains, leading to the
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synthesis of 4-aminoquinoline derivatives, a class of compounds known for their potential

anticancer and antimalarial activities.

Representative Derivatization Reaction:

Reactants

Product

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Ethyl 4-(alkylamino)-6-bromoquinoline-3-carboxylate

 Nucleophilic Aromatic
Substitution

R-NH₂

Click to download full resolution via product page

Synthesis of 4-aminoquinoline derivatives.

Experimental Protocol for Synthesis of 4-
Aminoquinoline Derivatives:
Materials:

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

Solvent (e.g., ethanol or N-methyl-2-pyrrolidone)

Base (e.g., K₂CO₃ or triethylamine, if necessary)

Procedure:

Dissolve Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 eq) in the chosen solvent.
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Add the desired amine (1.0-1.2 eq).

If required, add a base to scavenge the HCl generated.

Heat the reaction mixture to reflux and stir for several hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced

pressure.

Purify the crude product by recrystallization or column chromatography to yield the desired

4-aminoquinoline derivative.

Potential Biological Activities of Derivatives
Derivatives of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate have shown promise in

various therapeutic areas. The following table summarizes the potential biological activities

and, where available, the corresponding quantitative data for structurally related compounds.
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Compound Class Biological Activity
Target
Organism/Cell Line

IC₅₀ / MIC

4-Aminoquinoline

derivatives
Anticancer

MCF-7 (breast

cancer)
GI₅₀: 8.22 - >51.57 µM

MDA-MB-468 (breast

cancer)
GI₅₀: 7.35 - 13.72 µM

Antimalarial

Plasmodium

falciparum (CQ-

sensitive)

Low nanomolar IC₅₀

Plasmodium

falciparum (CQ-

resistant)

Low nanomolar IC₅₀

Halogenated

quinolines
Antibacterial

Methicillin-resistant

Staphylococcus

aureus (MRSA)

MIC ≤ 0.39 µM

Vancomycin-resistant

Enterococcus faecium

(VRE)

MIC ≤ 0.39 µM

Note: The IC₅₀ and MIC values presented are for structurally related compounds and serve as

a guide for the potential activity of derivatives synthesized from Ethyl 6-bromo-4-
chloroquinoline-3-carboxylate.

Conclusion
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a high-value intermediate for the

synthesis of a diverse range of biologically active compounds. Its utility in the construction of

PI3K/mTOR inhibitors and various anticancer and antimicrobial agents underscores its

importance in modern drug discovery and development. The protocols and data presented

herein provide a foundation for researchers to explore the full potential of this versatile

chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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